molecular formula C13H14O4 B7872115 2,4-Dimethoxyphenyl-(3-furyl)methanol

2,4-Dimethoxyphenyl-(3-furyl)methanol

Cat. No.: B7872115
M. Wt: 234.25 g/mol
InChI Key: IQBGXSJRLZUHHG-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenyl-(3-furyl)methanol is an organic compound characterized by its aromatic structure, featuring a 2,4-dimethoxyphenyl group attached to a (3-furyl)methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyphenyl-(3-furyl)methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with furfural under acidic conditions. The reaction proceeds via a nucleophilic addition followed by reduction to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxyphenyl-(3-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used to oxidize the compound to the corresponding carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound to the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: 2,4-Dimethoxybenzoic acid

  • Reduction: this compound itself (as a reduction product)

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,4-Dimethoxyphenyl-(3-furyl)methanol has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biochemical studies to investigate enzyme-substrate interactions.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism by which 2,4-Dimethoxyphenyl-(3-furyl)methanol exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for enzymes such as glucose-methanol-choline (GMC) oxidoreductase, which catalyzes the oxidation of aryl-alcohols.

Molecular Targets and Pathways Involved:

  • Enzyme Substrate: GMC oxidoreductase

  • Pathways: Involves the oxidation of the hydroxyl group to form the corresponding aldehyde or carboxylic acid

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzyl alcohol

  • 3-Furylmethanol

  • Other substituted phenols and furans

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-15-10-3-4-11(12(7-10)16-2)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBGXSJRLZUHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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